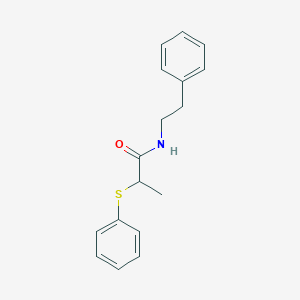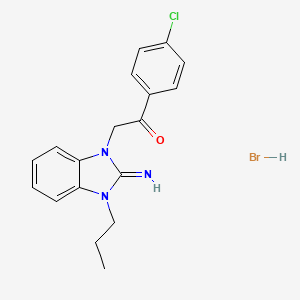
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DANA belongs to a class of compounds known as anthraquinone derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is not fully understood, but it is believed to interact with cellular proteins and enzymes. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects in scientific research. In particular, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its strong fluorescence properties, which make it an ideal candidate for imaging cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit high selectivity and specificity for certain cellular targets. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide and its potential applications in cancer therapy and inflammatory disease treatment. Finally, the development of new synthesis methods for N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide may also be an area of future research.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide involves the reaction between 9,10-anthraquinone and 3-nitrobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is in the development of fluorescent probes for imaging cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-15-6-1-2-7-16(15)20(25)18-11-13(8-9-17(18)19)22-21(26)12-4-3-5-14(10-12)23(27)28/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSCCACVADDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)

![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)